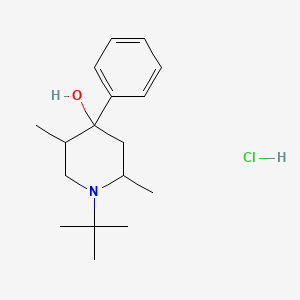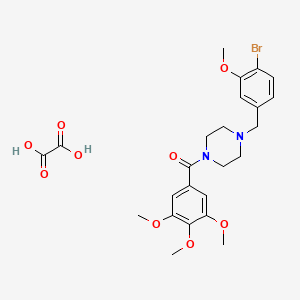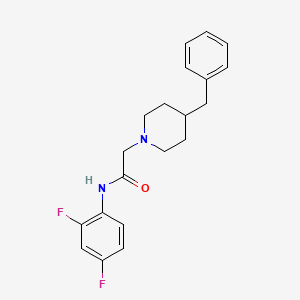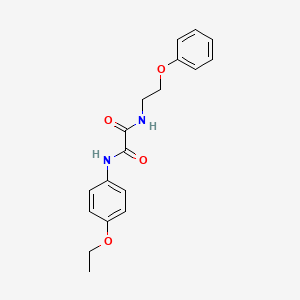
1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TAPC and is a piperidinol derivative. TAPC has been shown to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study. In
作用機序
The mechanism of action of TAPC is not fully understood, but it is believed to interact with the electron transport chain in cells. Specifically, TAPC has been shown to inhibit complex III of the electron transport chain, leading to a decrease in ATP production. This inhibition of complex III is thought to be responsible for the cytotoxic effects of TAPC.
Biochemical and Physiological Effects:
TAPC has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TAPC can induce apoptosis in cancer cells and inhibit the growth of bacteria. TAPC has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells.
実験室実験の利点と制限
One advantage of using TAPC in lab experiments is its fluorescent properties, which make it a useful tool for studying biological systems. TAPC is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using TAPC is its cytotoxic effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on TAPC. One area of interest is the development of new OLEDs and OPVs using TAPC as a charge transport material or dopant. Another area of interest is the potential use of TAPC as a therapeutic agent for cancer or bacterial infections. Further research is needed to fully understand the mechanism of action of TAPC and its potential applications in scientific research.
合成法
The synthesis of TAPC is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 1,4-diphenyl-1,3-butadiene, which undergoes a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic intermediate. This intermediate is then reduced to form the piperidinol ring, which is further modified to introduce the tert-butyl and methyl groups. Finally, the hydrochloride salt is formed by reacting the piperidinol with hydrochloric acid.
科学的研究の応用
TAPC has been used in a variety of scientific research applications, including as a fluorescent dye, a charge transport material in organic light-emitting diodes (OLEDs), and as a dopant in organic photovoltaics (OPVs). The fluorescence properties of TAPC make it a useful tool for studying biological systems, such as protein-protein interactions. TAPC has also been shown to have good charge transport properties, making it a promising material for use in OLEDs and OPVs.
特性
IUPAC Name |
1-tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13-12-18(16(3,4)5)14(2)11-17(13,19)15-9-7-6-8-10-15;/h6-10,13-14,19H,11-12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFZKBKYNOKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)(C)C)C)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)
![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)


![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)

